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Compound of Interest

Compound Name: (R)-1-Methyl-3-pyrrolidinol

Cat. No.: B031351 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for (R)-1-Methyl-3-
pyrrolidinol, a key chiral intermediate in the synthesis of various pharmaceutical compounds.

The information presented is intended for researchers, scientists, and professionals in the field

of drug development and chemical synthesis. This document details the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Chemical Structure and Properties
Property Value

Chemical Name (3R)-1-Methylpyrrolidin-3-ol

Synonyms
(R)-(-)-1-Methyl-3-pyrrolidinol, (R)-N-Methyl-3-

pyrrolidinol

CAS Number 104641-60-3

Molecular Formula C₅H₁₁NO

Molecular Weight 101.15 g/mol

Appearance Colorless to pale yellow liquid
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The following sections present the key spectroscopic data for (R)-1-Methyl-3-pyrrolidinol,
organized for clarity and ease of comparison. It is important to note that spectroscopic data for

enantiomers, such as the (R) and (S) forms of 1-methyl-3-pyrrolidinol, are identical in achiral

solvents and conditions. Therefore, data reported for the racemic mixture is also applicable to

the (R)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Data

The ¹H NMR spectrum provides detailed information about the proton environments within the

molecule.

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

4.20-4.30 m 1H CH-OH

3.80 br s 1H OH

2.61-2.70 m 1H CH₂-N

2.50-2.60 m 1H CH₂-N

2.25-2.40 m 2H CH₂

2.25 s 3H N-CH₃

1.98-2.10 m 1H CH₂

1.50-1.60 m 1H CH₂

Solvent: CDCl₃, Frequency: 300 MHz

2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum identifies the different carbon environments in the molecule. The

following data is based on a prediction and serves as an estimation.
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Chemical Shift (δ) ppm Carbon Assignment

70.5 C3 (CH-OH)

64.9 C5 (CH₂-N)

55.4 C2 (CH₂-N)

42.1 C6 (N-CH₃)

35.8 C4 (CH₂)

Predicted data; Solvent: CDCl₃

Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies.

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3500-3200 Strong, Broad O-H
Stretching (Alcohol)[1]

[2]

2950-2850 Medium to Strong C-H Stretching (Alkane)[3]

1250-1020 Medium C-N
Stretching (Tertiary

Amine)

1320-1000 Strong C-O
Stretching (Secondary

Alcohol)[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.
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m/z Relative Intensity Possible Fragment

101 Moderate [M]⁺ (Molecular Ion)[4][5]

57 High [C₃H₇N]⁺

42 High [C₂H₄N]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation:

Approximately 5-10 mg of (R)-1-Methyl-3-pyrrolidinol is accurately weighed and dissolved

in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 300 MHz NMR Spectrometer

Pulse Program: Standard single-pulse sequence

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Acquisition Time: 3-4 s

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:
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Spectrometer: 75 MHz NMR Spectrometer (corresponding to a 300 MHz ¹H frequency)

Pulse Program: Proton-decoupled single-pulse sequence

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

Relaxation Delay: 2.0 s

Acquisition Time: 1-2 s

Spectral Width: 0 to 100 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

(R)-1-Methyl-3-pyrrolidinol is a liquid and can be analyzed neat.

A single drop of the neat liquid is placed directly onto the diamond crystal of an Attenuated

Total Reflectance (ATR) accessory.

Data Acquisition:

Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal is collected prior to the

sample analysis and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
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A dilute solution of (R)-1-Methyl-3-pyrrolidinol is prepared in a volatile organic solvent,

such as dichloromethane or ethyl acetate, at a concentration of approximately 100 µg/mL.

The solution is transferred to a 2 mL GC vial.

GC-MS Analysis:

Gas Chromatograph:

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

Injection Volume: 1 µL.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to

250°C and held for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-300.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

connections between the different spectroscopic techniques in chemical structure elucidation.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Purified Sample
((R)-1-Methyl-3-pyrrolidinol)

Dissolve in
Deuterated Solvent

Neat Liquid
(ATR)

Dilute in
Volatile Solvent

NMR Spectrometer

FT-IR Spectrometer

GC-MS System

¹H & ¹³C NMR Spectra:
- Chemical Shifts

- Multiplicities
- Integration

IR Spectrum:
- Absorption Bands
- Functional Groups

Mass Spectrum:
- Molecular Ion Peak

- Fragmentation Pattern

Structure Elucidation

Click to download full resolution via product page

A general workflow for the spectroscopic analysis of a chemical compound.
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Mass Spectrometry
(Molecular Formula & Weight)

Final Structure
(Connectivity & Stereochemistry)

Provides molecular formula

IR Spectroscopy
(Functional Groups)

Identifies key bonds
(O-H, C-N, C-O)

¹H NMR
(Proton Framework)

¹³C NMR
(Carbon Skeleton)

Correlated via 2D NMR
(HSQC, HMBC)

Shows proton environments
and adjacencies

Shows carbon environments

Click to download full resolution via product page

Logical connections between spectroscopic data for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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